

# 4-Hydroxy-2,2-dimethylcyclohexanone molecular weight

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## Compound of Interest

Compound Name:	4-Hydroxy-2,2-dimethylcyclohexanone
CAS No.:	123214-39-1
Cat. No.:	B189806

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An In-Depth Technical Guide to **4-Hydroxy-2,2-dimethylcyclohexanone**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **4-Hydroxy-2,2-dimethylcyclohexanone**, a substituted cyclic keto-alcohol of significant interest in synthetic organic chemistry. We delve into its fundamental physicochemical properties, explore detailed synthetic methodologies with a focus on achieving stereochemical control, and discuss its applications as a versatile chiral building block, particularly within the context of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis and utility. We will explore a validated protocol for a closely related isomer to demonstrate the practical synthesis of chiral hydroxy ketones, providing insights into the experimental causality and validation.

## Introduction

**4-Hydroxy-2,2-dimethylcyclohexanone** belongs to a class of bifunctional molecules that possess both a ketone and a secondary alcohol within a cyclohexane framework. The presence of the gem-dimethyl group at the C2 position introduces conformational rigidity and a distinct steric environment, influencing the molecule's reactivity. The hydroxyl group at the C4 position creates a chiral center, making its enantiomerically pure forms valuable starting materials for the asymmetric synthesis of complex natural products and pharmaceutical agents. Substituted cyclohexanone derivatives are prevalent scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of therapeutics ranging from cholinesterase inhibitors to potential anticancer agents.[1][2] This guide will consolidate the technical data on this compound and illustrate its synthetic utility.

## Physicochemical Properties

The fundamental properties of **4-Hydroxy-2,2-dimethylcyclohexanone** are summarized below. Accurate characterization is the cornerstone of its effective use in any synthetic workflow.

Property	Value	Source
IUPAC Name	4-hydroxy-2,2-dimethylcyclohexan-1-one	ChemSigma[3]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	[1][3][4]
Molecular Weight	142.20 g/mol	[1][4]
CAS Number	123214-39-1	[3]
Appearance	Typically a solid or oil	General knowledge

## Synthesis and Stereochemical Control

The synthesis of chiral hydroxy ketones from prochiral diketones is a classic challenge in organic synthesis. While a specific, peer-reviewed protocol for the 4-hydroxy isomer is not readily available in the provided literature, an extensively documented and validated procedure exists for the synthesis of its isomer, (S)-3-hydroxy-2,2-dimethylcyclohexanone, via microbial reduction.[5] This process is an excellent illustration of achieving high enantioselectivity using

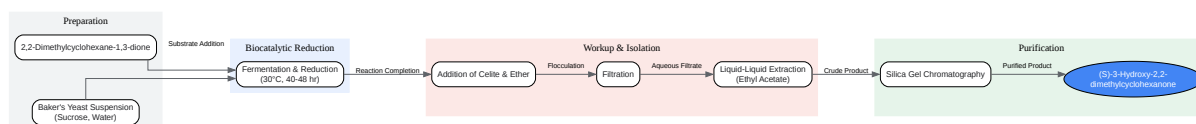
biocatalysis and serves as a trustworthy model for the synthesis of related chiral building blocks.

## Causality in Experimental Design: The Case for Biocatalysis

The choice of microbial reduction, specifically using baker's yeast (*Saccharomyces cerevisiae*), is driven by the need for enantioselectivity. The reduction of the prochiral 2,2-dimethylcyclohexane-1,3-dione with standard chemical reducing agents like sodium borohydride would yield a racemic mixture of the hydroxy ketone. The enzymatic machinery within the yeast, however, can differentiate between the two enantiotopic carbonyl groups, leading to the preferential formation of one enantiomer—in this case, the (S)-enantiomer—with high optical purity (96-99% ee).[5] This method is cost-effective, environmentally benign, and highly effective for producing chiral building blocks essential for drug synthesis.

## Workflow for Chiral Hydroxy Ketone Synthesis

The following diagram outlines the workflow for the microbial reduction of a prochiral diketone to a chiral hydroxy ketone, a process directly applicable to the synthesis of compounds like **4-Hydroxy-2,2-dimethylcyclohexanone** from its corresponding dione.



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Caption: Synthesis workflow for a chiral hydroxy ketone via microbial reduction.

## Detailed Experimental Protocol: Synthesis of (S)-3-Hydroxy-2,2-dimethylcyclohexanone

This protocol is adapted from a peer-reviewed Organic Syntheses procedure and demonstrates a reliable method for producing a closely related chiral hydroxy ketone.<sup>[5]</sup>

### Materials:

- 2,2-Dimethylcyclohexane-1,3-dione (15 g, 0.107 mol)
- Sucrose (240 g)
- Dry Baker's Yeast (120 g)
- Deionized Water (1200 mL)
- 95% Ethanol
- Celite
- Ethyl Acetate
- Hexane
- Silica Gel

### Procedure:

- **Yeast Suspension:** In a fermentor or large flask, dissolve 240 g of sucrose and 120 g of dry baker's yeast in 1200 mL of water. Stir the fermenting mixture at 30°C for 10 minutes.
- **Substrate Addition:** Dissolve 15 g (0.107 mol) of 2,2-dimethylcyclohexane-1,3-dione in 30 mL of 95% ethanol. Add this solution portionwise to the yeast suspension.
- **Reduction:** Stir the mixture vigorously at 30°C for 40–48 hours to allow for the enzymatic reduction to proceed.

- **Workup - Flocculation:** Add approximately 200 mL of diethyl ether and 50 g of Celite to the reaction mixture. Allow it to stand overnight. The Celite aids in flocculating the yeast cells, facilitating their removal.
- **Filtration:** Filter the mixture through a pad of Celite to remove the precipitated yeast cells.
- **Extraction:** Extract the aqueous filtrate four times with 100 mL portions of ethyl acetate. Combine the organic extracts.
- **Washing:** Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.
- **Purification:** Remove the solvent via rotary evaporation. Purify the resulting crude residue (approx. 20 g) by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. This will separate the desired product from any unreacted starting material. The procedure yields 7.7–7.9 g (47–52%) of the title compound.[5]

## Spectroscopic Characterization and Validation

Confirming the structure and purity of the final compound is critical. Standard spectroscopic techniques are employed for this purpose.

- **Nuclear Magnetic Resonance (NMR):**
  - <sup>1</sup>H NMR: Key signals would include a multiplet for the proton on the hydroxyl-bearing carbon (C4-H), distinct signals for the axial and equatorial protons adjacent to the carbonyl, and sharp singlets for the two methyl groups at the C2 position.
  - <sup>13</sup>C NMR: The most characteristic signal is the carbonyl carbon, which appears significantly downfield ( $\delta > 210$  ppm).[5] Other key signals include the carbon bearing the hydroxyl group (C4) and the quaternary C2 carbon.
- **Infrared (IR) Spectroscopy:** The IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretch (approx.  $1710\text{ cm}^{-1}$ ) and a broad absorption for the hydroxyl (O-H) stretch (approx.  $3400\text{ cm}^{-1}$ ).

- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
- Chiral Analysis: To validate the enantiomeric excess (ee) of the product, a derivative is often prepared. The hydroxy ketone can be esterified with a chiral agent like (S)- $\alpha$ -methoxy- $\alpha$ -trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters can be distinguished and quantified by high-performance liquid chromatography (HPLC) or high-field NMR, allowing for precise determination of the optical purity.[5]

## Role in Drug Development and Advanced Synthesis

**4-Hydroxy-2,2-dimethylcyclohexanone** is more than a chemical curiosity; it is a valuable chiral building block. Its bifunctional nature allows for selective modification at either the ketone or the alcohol, making it a versatile intermediate.

### A Versatile Chiral Pool Intermediate

The true value of this compound lies in its utility as a starting material for more complex molecules. The existing stereocenter at C4 can direct the stereochemical outcome of subsequent reactions, a fundamental strategy in asymmetric synthesis.

Caption: Role of **4-Hydroxy-2,2-dimethylcyclohexanone** as a versatile synthetic intermediate.

### Application in Cholinesterase Inhibitor Synthesis

The structural motif of substituted hydroxycyclohexanones is a key component in the synthesis of inhibitors for human acetylcholinesterase (hAChE). For instance, the closely related 4-Hydroxy-3,3-dimethylcyclohexanone is explicitly identified as a key intermediate for synthesizing hAChE inhibitors.[1] These inhibitors are critical drugs for managing the symptoms of Alzheimer's disease. The cyclohexane scaffold provides a rigid framework to correctly orient functional groups for optimal binding within the enzyme's active site. The synthesis of such drugs often relies on the availability of chiral intermediates like **4-Hydroxy-2,2-dimethylcyclohexanone** to build the final, stereochemically defined therapeutic agent.

## Conclusion

**4-Hydroxy-2,2-dimethylcyclohexanone** is a valuable compound for synthetic chemists, particularly those in the pharmaceutical industry. Its defined structure, combined with its two distinct functional groups and inherent chirality, makes it an ideal starting point for constructing complex molecular architectures. As demonstrated by the robust biocatalytic protocol for its isomer, the synthesis of this and related chiral building blocks is a well-understood and reliable process. Its documented role as a precursor scaffold for potent enzyme inhibitors underscores its importance and ensures its continued relevance in the field of drug discovery and development.

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